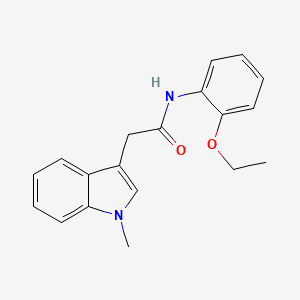![molecular formula C22H23N5O7 B11427713 N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide](/img/structure/B11427713.png)
N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrrolo[3,4-D][1,2,3]triazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrrolo[3,4-D][1,2,3]triazole core, followed by the introduction of the dimethoxyphenyl groups. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide
- N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]propionamide
Uniqueness
N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide is unique due to its specific structural features, such as the presence of multiple methoxy groups and the pyrrolo[3,4-D][1,2,3]triazole core
Properties
Molecular Formula |
C22H23N5O7 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C22H23N5O7/c1-31-13-6-7-14(16(10-13)33-3)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)12-5-8-15(32-2)17(9-12)34-4/h5-10,19-20H,11H2,1-4H3,(H,23,28) |
InChI Key |
OQTUADNQAJVEAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-Dimethylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11427635.png)

![2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11427643.png)
![8-(3-bromophenyl)-3-(3-chloro-2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427651.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B11427659.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-nitro-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11427660.png)
![methyl (2Z)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11427662.png)
![Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11427674.png)
![N-[4-(dimethylamino)phenyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11427676.png)
![(2Z)-N-(4-chlorophenyl)-2-{[(3,4-dimethylphenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B11427688.png)
![8-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427693.png)
![2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11427696.png)
![Ethyl 2-{8-bromo-3-phenyl-1H-pyrazolo[4,3-C]quinolin-1-YL}acetate](/img/structure/B11427704.png)
![3-{5-Chloro-4-[(2,4-dimethoxyphenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11427711.png)
